Cas no 2229008-30-2 (tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate)

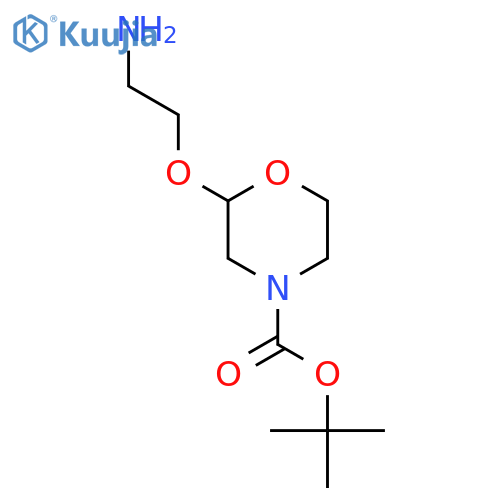

2229008-30-2 structure

商品名:tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate

- 2229008-30-2

- EN300-1999432

-

- インチ: 1S/C11H22N2O4/c1-11(2,3)17-10(14)13-5-7-16-9(8-13)15-6-4-12/h9H,4-8,12H2,1-3H3

- InChIKey: ZUEVFBUJLXBULK-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)CC1OCCN

計算された属性

- せいみつぶんしりょう: 246.15795719g/mol

- どういたいしつりょう: 246.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999432-2.5g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 2.5g |

$2100.0 | 2023-09-16 | ||

| Enamine | EN300-1999432-0.25g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 0.25g |

$985.0 | 2023-09-16 | ||

| Enamine | EN300-1999432-5g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 5g |

$3105.0 | 2023-09-16 | ||

| Enamine | EN300-1999432-0.5g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 0.5g |

$1027.0 | 2023-09-16 | ||

| Enamine | EN300-1999432-10.0g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 10g |

$4606.0 | 2023-06-01 | ||

| Enamine | EN300-1999432-0.1g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 0.1g |

$943.0 | 2023-09-16 | ||

| Enamine | EN300-1999432-1.0g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 1g |

$1070.0 | 2023-06-01 | ||

| Enamine | EN300-1999432-0.05g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 0.05g |

$900.0 | 2023-09-16 | ||

| Enamine | EN300-1999432-5.0g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 5g |

$3105.0 | 2023-06-01 | ||

| Enamine | EN300-1999432-10g |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate |

2229008-30-2 | 10g |

$4606.0 | 2023-09-16 |

tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

4. Water

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

2229008-30-2 (tert-butyl 2-(2-aminoethoxy)morpholine-4-carboxylate) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量